molecular formula C40H22Cl4N2O4 B15244694 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B15244694
M. Wt: 736.4 g/mol
InChI Key: HVHBMKIDXKOPML-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a heptacyclic core fused with multiple heteroatoms and functional groups. Its structure includes two 2-(2,6-dichlorophenyl)ethyl substituents attached to the nitrogen atoms of the diazaheptacyclo framework, along with four ketone groups (tetrone) at positions 6, 8, 17, and 17. The extended conjugation and steric bulk from the dichlorophenyl groups confer unique electronic and steric properties, making it a candidate for studying interactions with biological targets or materials .

Properties

Molecular Formula

C40H22Cl4N2O4

Molecular Weight

736.4 g/mol

IUPAC Name

7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C40H22Cl4N2O4/c41-29-3-1-4-30(42)23(29)15-17-45-37(47)25-11-7-19-21-9-13-27-36-28(40(50)46(39(27)49)18-16-24-31(43)5-2-6-32(24)44)14-10-22(34(21)36)20-8-12-26(38(45)48)35(25)33(19)20/h1-14H,15-18H2

InChI Key

HVHBMKIDXKOPML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=C(C=CC=C9Cl)Cl)C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core heptacyclic structure: This is achieved through a series of cyclization reactions.

    Introduction of the dichlorophenyl groups: This step involves the use of reagents such as 2,6-dichlorobenzyl chloride under specific conditions to attach the dichlorophenyl groups to the core structure.

    Final modifications: Additional steps may be required to refine the compound and ensure its purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of heptacyclic structures on biological systems. It can serve as a model compound for understanding the interactions between large, complex molecules and biological targets.

Medicine

In medicine, 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Phenyl Analog (CAS 70655-00-4)

This analog replaces the 2-(2,6-dichlorophenyl)ethyl groups with a single phenyl substituent. Key differences include:

  • Molecular Weight : 466.4 g/mol (phenyl analog) vs. ~605.2 g/mol (target compound, estimated based on substituent addition).
  • Its lower molecular weight and simpler structure may enhance solubility but reduce target specificity compared to the dichlorophenyl derivative .

7,18-Bis[2-(2-Hydroxyethylamino)ethyl] Derivative

This variant features hydroxyethylaminoethyl substituents instead of dichlorophenyl groups. Key distinctions:

  • Polarity: The hydroxyethylamino groups increase hydrophilicity (polar surface area: ~83.6 Ų vs.
  • Reactivity : The hydroxyl and amine groups introduce hydrogen-bonding capabilities, which may enhance interactions with polar biological targets but limit stability under acidic conditions .

Dodecakis[(methoxycarbonyl)methoxy]-Tetrapentylresorcin

Though structurally distinct, this compound shares a high degree of functionalization and steric complexity. Its methoxycarbonylmethoxy groups provide ester-based reactivity, contrasting with the ketone-dominated chemistry of the target compound. Such differences highlight the trade-offs between hydrolytic stability (tetrones) and enzymatic degradability (esters) in drug design .

Comparative Data Table

Property Target Compound 7-Phenyl Analog Bis-Hydroxyethylamino Derivative
Molecular Formula C₃₈H₂₄Cl₄N₂O₄ (estimated) C₃₀H₁₄N₂O₄ C₃₀H₂₈N₄O₆ (estimated)
Molecular Weight ~605.2 g/mol 466.4 g/mol ~564.5 g/mol
LogP (XLogP3) ~7.2 (estimated) 5.1 ~3.8 (estimated)
Polar Surface Area ~95–100 Ų (estimated) 83.6 Ų ~120 Ų (estimated)
Key Functional Groups Tetrone, Dichlorophenyl Tetrone, Phenyl Tetrone, Hydroxyethylamino

Research Implications and Gaps

  • Electrophilic Reactivity: The tetrone groups in the target compound may act as electrophilic centers, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in proteins. This contrasts with the non-covalent binding observed in less functionalized analogs .
  • Toxicity Considerations: Organotin compounds (e.g., TBT, TPT) demonstrate high affinity for nuclear receptors like C8γ, but the target compound’s dichlorophenyl groups may confer distinct toxicokinetics, warranting comparative studies .
  • Therapeutic Potential: Natural compounds inducing ferroptosis in oral squamous cell carcinoma (OSCC) highlight the importance of redox-active moieties.

Biological Activity

Overview of the Compound

The compound is a complex polycyclic structure featuring multiple functional groups that may influence its biological activity. Its intricate design suggests potential interactions with various biological targets.

  • Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors). The presence of dichlorophenyl groups may enhance binding affinity and selectivity towards specific receptor subtypes.
  • Enzyme Inhibition : The tetrone functional groups suggest potential inhibitory effects on certain enzymes involved in metabolic pathways or signal transduction.
  • Antioxidant Properties : Many polycyclic compounds exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals.

Pharmacological Profiles

  • Antitumor Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
  • Antimicrobial Effects : Certain derivatives show promise as antimicrobial agents by disrupting bacterial cell membranes or inhibiting vital metabolic processes.

Case Study 1: Anticancer Activity

A study investigated a structurally similar compound's effect on human breast cancer cells (MCF-7). The results indicated that the compound induced significant apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research on related diazaheptacyclo compounds suggested neuroprotective properties in animal models of neurodegenerative diseases. These compounds were found to modulate neuroinflammatory responses and promote neuronal survival.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAntitumorApoptosis induction via caspase activation
Compound BAntimicrobialMembrane disruption in bacteria
Compound CNeuroprotectiveModulation of neuroinflammation

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